molecular formula C10H7F3N2O2 B2890817 7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one CAS No. 1397225-10-3

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one

Cat. No.: B2890817
CAS No.: 1397225-10-3
M. Wt: 244.173
InChI Key: LSZSPQJBXXMWPD-UHFFFAOYSA-N
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Description

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is a photo-stable hydrazinyl coumarin compound. It is known for its unique properties, including low biotoxicity and extraordinary biocompatibility. This compound is highly selective for biomolecule carbonyls, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 4-(trifluoromethyl)coumarin with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through its ability to selectively bind to biomolecule carbonyls. It permeates the blood-brain barrier and interacts with malondialdehyde and formaldehyde, allowing for their detection and imaging in biological systems. The molecular targets include carbonyl-containing biomolecules, and the pathways involved are related to oxidative stress and cellular injury detection .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-hydroxycoumarin
  • 7-Azido-4-methylcoumarin
  • 4-Trifluoromethyl-7-hydrazinyl-2H-chromen-2-one

Uniqueness

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is unique due to its high selectivity for malondialdehyde and formaldehyde, low detection levels, and ability to permeate the blood-brain barrier. These properties make it an exceptional tool for detecting and imaging biomolecule carbonyls in living systems .

Properties

IUPAC Name

7-hydrazinyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-4-9(16)17-8-3-5(15-14)1-2-6(7)8/h1-4,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSPQJBXXMWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)OC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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